molecular formula C₁₅₉H₂₅₂N₄₆O₄₈ B612761 22-52-Adrenomedullin (human) CAS No. 159899-65-7

22-52-Adrenomedullin (human)

Cat. No. B612761
CAS RN: 159899-65-7
M. Wt: 3576.04
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

22-52-Adrenomedullin (human) is an NH2 terminal truncated adrenomedullin analogue . It acts as an adrenomedullin receptor antagonist and also antagonizes the calcitonin gene-related peptide (CGRP) receptor in the hindlimb vascular bed of the cat . It is used to study the functions and mechanism of action of Adrenomedullin (ADM) signaling .


Molecular Structure Analysis

The molecular formula of 22-52-Adrenomedullin (human) is C121H193N33O31S . It has a molecular weight of 2638.1 g/mol . The structure can be described as composed by a central α-helical region, spanning about one third of its total length, flanked by two disordered segments at both N- and C-termini .


Chemical Reactions Analysis

Adrenomedullin (22-52) mediated the migration, proliferation, and tube formation after HRECs were exposed to high levels of glucose, which may be related to its ability to affect the expression of VEGF through the PI3K pathway .


Physical And Chemical Properties Analysis

The physical and chemical properties of 22-52-Adrenomedullin (human) include a molecular weight of 2638.1 g/mol and a molecular formula of C121H193N33O31S .

Scientific Research Applications

1. Arthritis and Bone Health

22-52-Adrenomedullin has been explored for its potential in treating arthritis and preserving bone health. A study demonstrated that this peptide could reduce clinical and histologic arthritis scores, shift cytokine expression patterns, and prevent systemic bone loss in a mouse model of arthritis (Ah Kioon et al., 2012).

2. Endothelial Cell Growth and Function

Research indicates that 22-52-Adrenomedullin can influence the growth and apoptosis of endothelial progenitor cells, suggesting its role in vascular health and potential therapeutic applications in related areas (Kong et al., 2008).

3. Osteoblastic Activity

The systemic administration of a fragment of adrenomedullin (27-52), which lacks vasodilator activity, has been found to significantly increase bone volume and strength in mice, indicating its potential as an anabolic agent on bone (Cornish et al., 2001).

4. Pulmonary Vasodilation

Adrenomedullin and its fragments have shown effects in dilating the pulmonary vascular bed in vivo, suggesting its application in treating pulmonary vascular disorders (Lippton et al., 1994).

5. Hematopoietic Cell Growth

Adrenomedullin is expressed in cord blood hematopoietic cells and can stimulate their clonal growth, highlighting its potential role in stem cell research and therapy (del Pup et al., 2003).

6. Angiogenic Effects in Ischemia and Tumor Growth

Adrenomedullin has been shown to possess angiogenic properties, aiding in blood flow recovery and enhancing tumor growth by promoting the expression of vascular endothelial growth factor (VEGF) (Iimuro et al., 2004).

Safety and Hazards

If inhaled, the person should be removed to fresh air and kept comfortable for breathing. In case of skin contact, the area should be washed with plenty of water .

Future Directions

Adrenomedullin (22-52) is currently being tested in clinical trials for ulcerative colitis, Crohn’s disease, severe COVID-19 for its anti-inflammatory properties and in ischemic stroke for its additional angiogenic action . It has been proposed as a therapeutic option for vascular cognitive impairment as its arteriogenic and angiogenic properties are thought to contribute to a slowing of cognitive decline in mice after chronic cerebral hypoperfusion .

properties

IUPAC Name

4-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCDBQGTKNYEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H193N33O31S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2638.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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